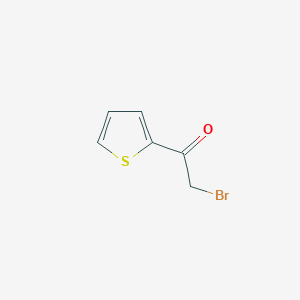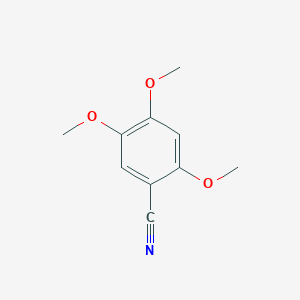
Ammonium hexafluoroniobate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hexafluoroniobate(1-) is a useful research compound. Its molecular formula is F6H4NNb and its molecular weight is 224.936 g/mol. The purity is usually 95%.
The exact mass of the compound Ammonium hexafluoroniobate(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ammonium hexafluoroniobate(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium hexafluoroniobate(1-) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Wastewater Treatment
Emerging Pollutant Removal : Hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt, known as GenX, are pollutants with significant environmental persistence. Research indicates that adsorption and high-pressure membranes might be effective for removing such chemicals from water, highlighting the critical need for innovative treatment technologies due to the limitations of conventional methods (Vakili et al., 2021).
Nitrogen Removal from Wastewater : The Anammox process, which involves anaerobic ammonium oxidation, has been identified as a promising approach for the treatment of nitrogen-rich wastewater streams. It's a cost-effective and environmentally friendly alternative to traditional nitrogen removal methods, offering significant application prospects despite being sensitive to various inhibitory factors (Jin et al., 2012).
Ammonium Recovery : Circular economy approaches to wastewater treatment emphasize the recovery of ammonium from municipal wastewater, proposing novel technologies that not only reclaim water but also recover resources, aligning with sustainable management practices (Zhang & Liu, 2021).
Material Science and Biomedical Applications
Compatibilizers for Polymer Blends and Composites : Quaternary ammonium compounds (QACs), including those related to ammonium hexafluoroniobate, have seen increased interest for their role in enhancing the thermo-mechanical properties of polymer blends and composites. This review underscores the utility of QACs in improving material properties, demonstrating their broad applicability in material science (Shamsuri & Jamil, 2021).
Ammonium-Based Antimicrobial Biomaterials : The incorporation of quaternary ammonium functionalities into polymers has been explored for creating antimicrobial surfaces. Such materials, offering antibacterial, antifungal, and antiviral properties, present a promising strategy for biomedical applications, though they also raise considerations regarding toxicity and antimicrobial resistance (Jiao et al., 2017).
Safety and Hazards
Ammonium hexafluoroniobate(1-) can cause eye irritation and may cause chemical conjunctivitis . It also causes skin irritation . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to avoid contact with eyes, skin, and clothing, and to use with adequate ventilation .
Wirkmechanismus
- The primary targets of Ammonium hexafluoroniobate(1-) are high-affinity ammonium transporters . These transporters are integral membrane proteins found in various organisms, including bacteria, archaea, fungi, plants, and humans .
- These transporters play a crucial role in ammonium uptake by cells. They exhibit high affinity (with a Km in the micromolar range) and selectivity for ammonium, transporting exclusively ammonium and its methylated analog, methylammonium (MeA), but no other monovalent cations .
- These interactions lead to rapid saturation of transporters at low millimolar ammonium concentrations, ensuring efficient ammonium uptake .
Target of Action
Mode of Action
Pharmacokinetics
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium hexafluoroniobate(1-) involves the reaction between niobium pentachloride and ammonium fluoride in the presence of hydrofluoric acid.", "Starting Materials": [ "Niobium pentachloride", "Ammonium fluoride", "Hydrofluoric acid" ], "Reaction": [ "Niobium pentachloride is dissolved in hydrofluoric acid to form niobium pentafluoride.", "Ammonium fluoride is added to the niobium pentafluoride solution to form ammonium hexafluoronibate(1-).", "The solution is then filtered and the solid product is washed with water to remove any impurities." ] } | |
CAS-Nummer |
12062-13-4 |
Molekularformel |
F6H4NNb |
Molekulargewicht |
224.936 g/mol |
IUPAC-Name |
azanium;hexafluoroniobium(1-) |
InChI |
InChI=1S/6FH.H3N.Nb/h6*1H;1H3;/q;;;;;;;+5/p-5 |
InChI-Schlüssel |
SKIHFCFFRXCIJA-UHFFFAOYSA-I |
SMILES |
[NH4+].[F-].F[Nb](F)(F)(F)F |
Kanonische SMILES |
[NH4+].F[Nb-](F)(F)(F)(F)F |
| 12062-13-4 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


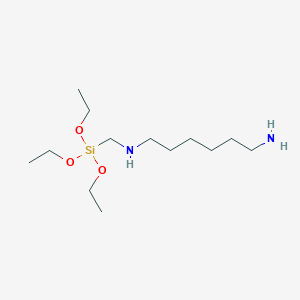
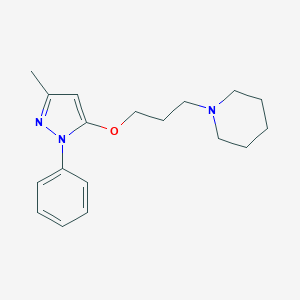


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
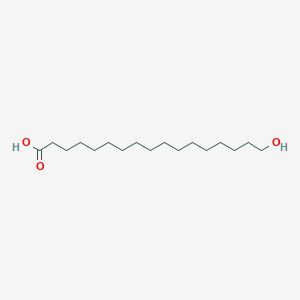
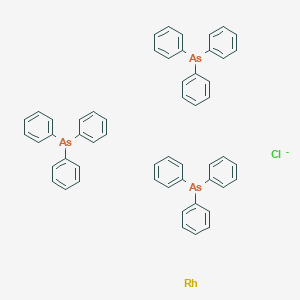
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)



